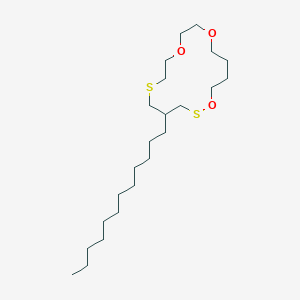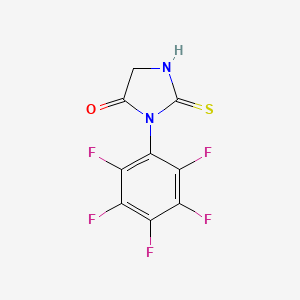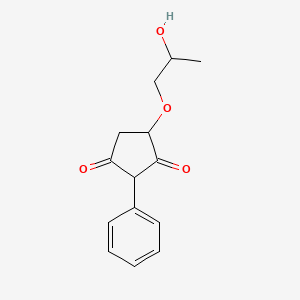![molecular formula C7H12O3 B14241692 [(Pent-2-en-1-yl)oxy]acetic acid CAS No. 189690-74-2](/img/structure/B14241692.png)
[(Pent-2-en-1-yl)oxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Pent-2-en-1-yl)oxy]acetic acid is an organic compound with the molecular formula C7H12O3 It is characterized by the presence of a pent-2-en-1-yl group attached to an acetic acid moiety through an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Pent-2-en-1-yl)oxy]acetic acid can be achieved through several methods. One common approach involves the reaction of pent-2-en-1-ol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of pent-2-en-1-ol attacks the carbon atom of chloroacetic acid, resulting in the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The use of catalysts and advanced reaction techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[(Pent-2-en-1-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ether linkage can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong acids (e.g., hydrochloric acid) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives, substituted ethers
Aplicaciones Científicas De Investigación
[(Pent-2-en-1-yl)oxy]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of [(Pent-2-en-1-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- [(Pent-2-en-1-yl)oxy]propanoic acid
- [(Pent-2-en-1-yl)oxy]butanoic acid
- [(Pent-2-en-1-yl)oxy]pentanoic acid
Uniqueness
[(Pent-2-en-1-yl)oxy]acetic acid is unique due to its specific structural features, such as the ether linkage and the presence of the pent-2-en-1-yl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications. Its reactivity and versatility in chemical reactions further enhance its utility in scientific research and industrial processes.
Propiedades
Número CAS |
189690-74-2 |
|---|---|
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
2-pent-2-enoxyacetic acid |
InChI |
InChI=1S/C7H12O3/c1-2-3-4-5-10-6-7(8)9/h3-4H,2,5-6H2,1H3,(H,8,9) |
Clave InChI |
AQTZUPUKNXTLAH-UHFFFAOYSA-N |
SMILES canónico |
CCC=CCOCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


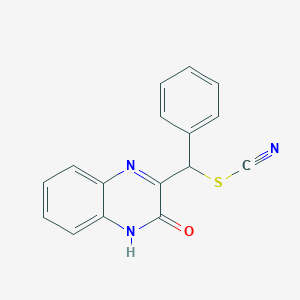

![2-[Bis[(4-phenoxyphenyl)diazenyl]amino]ethanol](/img/structure/B14241632.png)
![2-Oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxamide](/img/structure/B14241634.png)
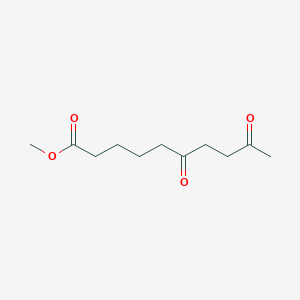
![Benzene, 1-[(1-chloro-2-methyl-1-propenyl)sulfinyl]-4-methyl-](/img/structure/B14241667.png)
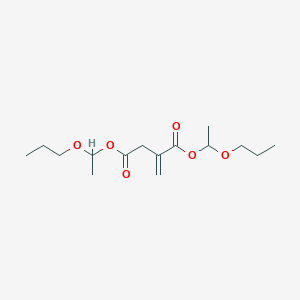
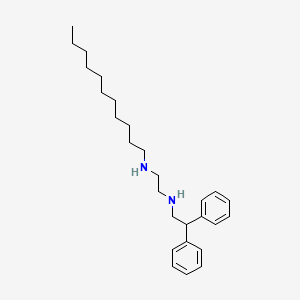
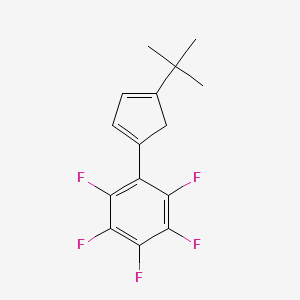
![Acetamide, N-[(1R)-1,2,2-trimethylpropyl]-](/img/structure/B14241682.png)
![2(5H)-Furanone, 3-bromo-4-[4-(methylthio)phenyl]-](/img/structure/B14241689.png)
